molecular formula C3H5Br2ClO B14512512 1,3-Dibromo-1-chloropropan-2-ol CAS No. 62872-28-0

1,3-Dibromo-1-chloropropan-2-ol

Cat. No.: B14512512
CAS No.: 62872-28-0
M. Wt: 252.33 g/mol
InChI Key: SKTPISJXXWIFPW-UHFFFAOYSA-N
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Description

The compound "1,3-Dibromo-1-chloropropan-2-ol" (CAS: Not explicitly listed in provided evidence) is a halogenated alcohol with bromine and chlorine substituents. However, based on the evidence, the closest structurally characterized compound is 1,3-Dibromopropan-2-ol (CAS: 96-21-9), a di-brominated halohydrin with the molecular formula C₃H₆Br₂O . This compound features bromine atoms at positions 1 and 3 and a hydroxyl group at position 2.

Properties

CAS No.

62872-28-0

Molecular Formula

C3H5Br2ClO

Molecular Weight

252.33 g/mol

IUPAC Name

1,3-dibromo-1-chloropropan-2-ol

InChI

InChI=1S/C3H5Br2ClO/c4-1-2(7)3(5)6/h2-3,7H,1H2

InChI Key

SKTPISJXXWIFPW-UHFFFAOYSA-N

Canonical SMILES

C(C(C(Cl)Br)O)Br

Origin of Product

United States

Preparation Methods

1,3-Dibromo-1-chloropropan-2-ol can be synthesized through several methods. One common synthetic route involves the bromination of propargyl alcohol with elemental bromine, which produces a dibromo product . This method is known for achieving high yields and isomerically enriched compositions. Industrial production methods often involve similar bromination reactions under controlled conditions to ensure the purity and yield of the final product.

Chemical Reactions Analysis

1,3-Dibromo-1-chloropropan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Common Reagents and Conditions: Typical reagents include strong bases or acids, and the reactions are often carried out under controlled temperatures and pressures.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different halogenated compounds.

Scientific Research Applications

1,3-Dibromo-1-chloropropan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-Dibromo-1-chloropropan-2-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular processes and pathways, although detailed studies on its exact mechanism of action are still ongoing.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following compounds are analyzed for comparison:

Compound Name CAS Number Molecular Formula Substituents (Positions) Functional Group
1,3-Dibromopropan-2-ol 96-21-9 C₃H₆Br₂O Br (1,3); -OH (2) Halohydrin (Br)
2,3-Dibromopropan-1-ol 96-13-9 C₃H₆Br₂O Br (2,3); -OH (1) Halohydrin (Br)
1,3-Dichloropropan-2-ol Not provided C₃H₆Cl₂O Cl (1,3); -OH (2) Halohydrin (Cl)
1,2-Dibromo-3-chloropropane 96-12-8 C₃H₅Br₂Cl Br (1,2); Cl (3) Tri-halogenated alkane

Key Observations :

  • Positional isomerism : 1,3-Dibromopropan-2-ol and 2,3-Dibromopropan-1-ol are positional isomers, differing in bromine and hydroxyl group placement. This affects reactivity; bromine at terminal positions (1,3) may enhance electrophilic substitution compared to internal positions (2,3) .
  • Halogen type : Replacing bromine with chlorine (e.g., 1,3-dichloropropan-2-ol) reduces molecular weight and boiling point due to chlorine’s lower atomic mass. Brominated analogs generally exhibit higher reactivity in nucleophilic substitutions due to Br⁻ being a better leaving group than Cl⁻ .
  • Functional groups : 1,2-Dibromo-3-chloropropane lacks a hydroxyl group, making it less polar and more volatile compared to halohydrins .

Physical and Chemical Properties

Property 1,3-Dibromopropan-2-ol 2,3-Dibromopropan-1-ol 1,3-Dichloropropan-2-ol (Inferred) 1,2-Dibromo-3-chloropropane
Molecular Weight (g/mol) 249.89 249.89 ~143.98 236.33
Boiling Point Not reported Not reported Lower than Br analogs (est.) Not reported
Solubility Likely polar (due to -OH) Polar Moderate in water Low (non-polar)
Reactivity High (Br as leaving group) Moderate Lower (Cl less reactive) High (alkylating agent)

Notes:

  • Brominated halohydrins like 1,3-Dibromopropan-2-ol are more reactive in synthesis (e.g., forming epoxides or ethers) than chlorinated analogs .
  • 1,2-Dibromo-3-chloropropane’s lack of -OH reduces hydrogen bonding, impacting solubility and increasing volatility .

Toxicity and Regulatory Status

Compound Toxicity Profile Regulatory Status
1,3-Dibromopropan-2-ol Limited data; likely irritant (similar to halohydrins) Not regulated in DWSNZ/WHO
2,3-Dibromopropan-1-ol No MAV (Maximum Acceptable Value) set in drinking water Not prioritized in WHO guidelines
1,2-Dibromo-3-chloropropane Classified as hazardous; requires ventilated storage and regulated disposal Restricted use (pesticide applications)

Key Insight : Brominated halohydrins are less studied than tri-halogenated alkanes like 1,2-Dibromo-3-chloropropane, which has explicit hazard warnings .

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